molecular formula C8H19ClN2O3 B6243669 tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate hydrochloride CAS No. 2408937-27-7

tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate hydrochloride

Cat. No. B6243669
CAS RN: 2408937-27-7
M. Wt: 226.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate hydrochloride” is a chemical compound with a molecular weight of 226.7 . It is a powder in physical form . This compound is an important intermediate product in the synthesis of Edoxaban .


Molecular Structure Analysis

The IUPAC name for this compound is “tert-butyl (S)- (1-amino-3-hydroxypropan-2-yl)carbamate hydrochloride” and its InChI code is "1S/C8H18N2O3.ClH/c1-8 (2,3)13-7 (12)10-6 (4-9)5-11;/h6,11H,4-5,9H2,1-3H3, (H,10,12);1H/t6-;/m0./s1" . This information can be used to analyze the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.7 . It is a powder in physical form . The storage temperature is 4 degrees Celsius .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate hydrochloride involves the protection of the amine and hydroxyl groups, followed by coupling of the protected amino alcohol with tert-butyl carbamate. The final step involves deprotection of the amine and hydroxyl groups to yield the target compound.", "Starting Materials": [ "L-serine", "tert-butyl carbamate", "HCl", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "di-tert-butyl dicarbonate (Boc2O)", "triethylamine (TEA)", "dichloromethane (DCM)", "methanol (MeOH)", "ethyl acetate (EtOAc)", "sodium bicarbonate (NaHCO3)", "brine" ], "Reaction": [ "Protection of the amine group of L-serine with Boc2O and TEA in DCM to yield Boc-L-serine", "Protection of the hydroxyl group of Boc-L-serine with Boc2O and TEA in DCM to yield Boc2-L-serine", "Coupling of Boc2-L-serine with tert-butyl carbamate, DCC, and NHS in DCM to yield Boc2-L-serine-tert-butyl carbamate", "Deprotection of the Boc groups with HCl in MeOH to yield tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate hydrochloride", "Purification of the product by extraction with EtOAc and washing with NaHCO3 and brine" ] }

CAS RN

2408937-27-7

Product Name

tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate hydrochloride

Molecular Formula

C8H19ClN2O3

Molecular Weight

226.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.